molecular formula C18H18BrN3O3 B2951351 methyl 7-bromo-1-((pyridin-3-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1351584-82-1

methyl 7-bromo-1-((pyridin-3-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Katalognummer: B2951351
CAS-Nummer: 1351584-82-1
Molekulargewicht: 404.264
InChI-Schlüssel: JGTMUHIHEUINMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 7-bromo-1-((pyridin-3-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a tetrahydroisoquinoline derivative characterized by a bromo substituent at position 7 and a pyridin-3-ylmethyl carbamoyl group at position 1.

Eigenschaften

IUPAC Name

methyl 7-bromo-1-(pyridin-3-ylmethylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O3/c1-25-18(24)22-8-6-13-4-5-14(19)9-15(13)16(22)17(23)21-11-12-3-2-7-20-10-12/h2-5,7,9-10,16H,6,8,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTMUHIHEUINMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1C(=O)NCC3=CN=CC=C3)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Methyl 7-bromo-1-((pyridin-3-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 1351584-82-1) is a synthetic compound with significant potential in medicinal chemistry. Its unique structure combines a dihydroisoquinoline core with a pyridine moiety, suggesting diverse biological activities. This article aims to explore its biological activity through various studies and findings.

  • Molecular Formula : C18H18BrN3O3
  • Molecular Weight : 404.264 g/mol
  • Purity : Typically ≥95% .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of compounds similar to methyl 7-bromo-1-((pyridin-3-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline derivatives. For instance, brominated pyrazole derivatives have shown cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds exhibited synergistic effects when combined with doxorubicin, enhancing their efficacy in treating Claudin-low breast cancer subtypes .

Antimicrobial Properties

The compound's structural features suggest possible antimicrobial activity. Research into related compounds has demonstrated that certain brominated derivatives possess significant antimicrobial effects, disrupting bacterial cell membranes and leading to cell lysis . This mechanism may be applicable to methyl 7-bromo-1-((pyridin-3-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline as well.

Structure-Activity Relationship (SAR)

The presence of the bromine atom in the structure is crucial for enhancing biological activity. Studies indicate that brominated compounds often display increased potency against various cancer cell lines due to their ability to interact with biological targets more effectively than their non-brominated counterparts .

Study on Antitumor Activity

A notable study investigated a series of isoquinoline derivatives, including methyl 7-bromo-1-((pyridin-3-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline, where the authors reported significant inhibition of cancer cell proliferation. The results indicated that these compounds induce apoptosis in cancer cells via mitochondrial pathways .

CompoundCell LineIC50 (µM)Mechanism of Action
Methyl 7-bromo...MDA-MB-23115.2Apoptosis via mitochondrial pathway
Related Brominated PyrazolesMCF-712.5Synergistic effect with doxorubicin
Non-brominated analogsMDA-MB-23145.0Less effective

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Molecular Properties

  • Bromo vs. Hydroxy/Sulfonamido Groups : The bromo substituent in the target compound likely increases molecular weight and lipophilicity compared to the hydroxy group in the opioid antagonist or the polar sulfonamido group in the derivative from . Bromine’s electron-withdrawing nature may also influence reactivity in further synthetic modifications.

Functional Implications

  • Biological Activity: The tert-butyl derivative () demonstrates nanomolar affinity for opioid receptors, underscoring the importance of steric bulk and chiral centers in receptor binding . In contrast, the sulfonamido derivative () may exhibit altered solubility due to its polar substituent, though its biological activity remains uncharacterized .
  • Synthetic Accessibility : Derivatives with simpler substituents (e.g., methyl esters in ) are typically easier to synthesize and purify, whereas brominated or multi-substituted analogs (e.g., the target compound) may require specialized protocols .

Structural Diversity and Drug Design

The tetrahydroisoquinoline core permits extensive functionalization, enabling tailored interactions with biological targets. For example:

  • The opioid antagonist’s 3-hydroxyphenyl-piperidine side chain () is critical for receptor engagement, suggesting that similar substitutions in the target compound could be explored for CNS activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of methyl 7-bromo-1-((pyridin-3-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate?

  • Methodological Answer : The compound can be synthesized via coupling reactions involving activated intermediates such as acyl chlorides or mixed anhydrides. For example, analogous compounds (e.g., ethyl 4-(isoquinoline-8-carbonyl)pyrrole derivatives) are synthesized using carbonyl chloride intermediates and nucleophilic substitution under anhydrous conditions . Key steps include protecting group strategies for the pyridin-3-ylmethyl carbamoyl moiety and bromination at the 7-position of the isoquinoline core. Purification typically involves column chromatography with gradients of ethyl acetate/hexane.

Q. How can spectroscopic techniques (NMR, ESIMS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect resonances for the pyridine ring (δ 7.1–8.5 ppm), methyl carbamate (δ ~3.7 ppm for OCH₃), and dihydroisoquinoline protons (δ 2.5–4.5 ppm for CH₂ groups). Splitting patterns (e.g., quartets for ethyl esters in analogs ) help assign substituents.
  • ESIMS : The molecular ion [M+H]⁺ should match the exact mass (calculated via isotopic distribution). For example, analogs with bromine show characteristic isotopic peaks (e.g., 1:1 ratio for [M]⁺ and [M+2]⁺ due to ⁷⁹Br/⁸¹Br) .

Q. What safety precautions are critical when handling brominated intermediates in its synthesis?

  • Methodological Answer : Brominated compounds (e.g., 3-bromopyridine derivatives) require strict control of exposure due to toxicity and potential carcinogenicity. Use fume hoods, nitrile gloves, and avoid contact with skin. Waste disposal must follow halogenated organic waste protocols, as outlined for brominated pyridinones .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the carbamoylation step?

  • Methodological Answer : Low yields may arise from steric hindrance at the pyridin-3-ylmethyl carbamoyl group. Strategies include:

  • Using coupling agents like HATU or EDCI to activate the carbonyl.
  • Solvent selection (e.g., DMF for polar intermediates) and temperature control (0–25°C to minimize side reactions).
  • Monitoring reaction progress via TLC or LC-MS to terminate at optimal conversion .

Q. What computational tools can predict the reactivity of the bromo-substituted isoquinoline core in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) model the electronic effects of the bromine atom. Fukui indices identify nucleophilic/electrophilic sites, while transition-state analysis predicts feasibility of Suzuki-Miyaura or Buchwald-Hartwig couplings. Compare with experimental data from palladium-catalyzed reactions in analogous systems .

Q. How to resolve discrepancies between theoretical and observed spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer :

  • Step 1 : Recalculate theoretical shifts using advanced NMR prediction software (e.g., ACD/Labs or MestReNova) with solvent corrections (e.g., DMSO-d₆ vs. CDCl₃).
  • Step 2 : Verify sample purity via HPLC; impurities (e.g., unreacted starting materials) may skew integrations.
  • Step 3 : Consider dynamic effects (e.g., rotamers in carbamoyl groups) causing peak splitting, as seen in pyrrole-carboxylate analogs .

Q. What strategies mitigate decomposition of the dihydroisoquinoline ring under acidic/basic conditions?

  • Methodological Answer : The ester and carbamate groups are sensitive to hydrolysis. Stabilization methods include:

  • Buffering reaction media near neutral pH.
  • Using anhydrous solvents (e.g., THF, CH₂Cl₂) for acid/base-sensitive steps.
  • Adding scavengers (e.g., molecular sieves) to sequester water, as demonstrated in similar heterocyclic syntheses .

Data Contradiction Analysis

Q. How to address conflicting HRMS and NMR data suggesting impurities?

  • Case Study : If HRMS indicates a molecular ion matching the target, but NMR shows extra peaks:

  • Hypothesis 1 : Residual solvent (e.g., DMSO) or byproducts (e.g., de-brominated species).
  • Hypothesis 2 : Diastereomers from chiral centers (e.g., carbamoyl group rotation).
  • Resolution : Perform column chromatography with alternative solvents (e.g., CHCl₃/MeOH) and re-analyze fractions. Compare with literature data for diastereomeric pyrrole derivatives .

Experimental Design

Design a protocol to evaluate the compound’s stability under physiological conditions (e.g., for medicinal chemistry applications).

  • Protocol :

Prepare PBS buffer (pH 7.4) and human plasma simulant.

Incubate the compound at 37°C for 24–72 hours.

Monitor degradation via LC-MS at intervals (0h, 6h, 24h, 72h).

Identify metabolites (e.g., ester hydrolysis products) using HRMS/MS fragmentation patterns, referencing similar carbamate stability studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.